molecular formula C18H14O8 B600868 Bifendate Impurity A CAS No. 1181519-47-0

Bifendate Impurity A

Katalognummer B600868
CAS-Nummer: 1181519-47-0
Molekulargewicht: 358.31
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bifendate Impurity A is an impurity of bifendate . It plays a crucial role in the clinical therapy of various complex hepatic pathologies .


Synthesis Analysis

Bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold were synthesized and evaluated as P-gp-medicated multidrug resistance (MDR) reversal agents . The structures of the impurities were identified based on chromatographic, spectrometric data, and plausible chemical transformation mechanism .


Molecular Structure Analysis

The differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the polymorphs were determined . The rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .


Chemical Reactions Analysis

Bifendate exhibits polycrystalline mode phenomena with 2 polymorphs reported (forms A and B) . Single crystals of the known crystalline form B and 3 new crystallosolvates involving bifendate solvated with tetrahydrofuran ©, dioxane (D), and pyridine (E) in a stoichiometric ratio of 1:1 were obtained .


Physical And Chemical Properties Analysis

Bifendate Impurity A has a molecular formula of C18H14O8 and a molecular weight of 358.31 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

Bifendate's Impact on Hepatic Steatosis

Bifendate has been studied for its therapeutic effects, particularly in models of hypercholesterolemia-induced hepatic steatosis. Research indicates that bifendate can significantly decrease hepatic levels of total cholesterol and triglycerides in mice with experimentally induced hypercholesterolemia, without affecting serum lipid levels. This suggests bifendate's potential utility in managing liver lipid content and addressing hepatic steatosis, highlighting its specific application beyond its impurities (Pan et al., 2006).

Bifendate Polymorphism and Crystallography

The study of bifendate polymorphism through X-ray crystallography reveals its complex crystalline nature, including different forms and how they interact with various solvents. This research aids in understanding the physical and chemical properties of bifendate, which is crucial for its formulation and therapeutic efficacy. The identification of four polymorphs (Forms A, B, C, and D) sheds light on the molecular conformations and interactions that define bifendate's stability and solubility, essential factors in its pharmaceutical applications (Nie et al., 2016).

Enhancing Bifendate's Bioavailability

A notable study investigated the use of supercritical carbon dioxide (ScCO2) technology to enhance the dissolution rate and oral bioavailability of bifendate. By creating a silica-supported solid dispersion of bifendate, researchers were able to improve its in vitro dissolution rate significantly, demonstrating a potential method for increasing the bioavailability of bifendate in therapeutic applications. This study provides a foundation for future research into optimizing bifendate formulations for improved patient outcomes (Cai et al., 2016).

Pharmacokinetic Evaluation

The development of sensitive and specific methods for bifendate determination in human plasma has facilitated pharmacokinetic and bioequivalence studies, crucial for understanding bifendate's absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are essential for optimizing dosing regimens and ensuring the efficacy and safety of bifendate-based therapies (Zhou et al., 2006).

Impurity Characterization in Bifendate

While the focus on "Bifendate Impurity A" is limited, the broader context of impurity analysis in pharmaceuticals, including bifendate, underscores the importance of identifying and characterizing impurities to ensure drug safety and efficacy. Techniques such as HPLC-DAD and GC/MS are employed to detect and characterize impurities, providing insights into the purity of bifendate formulations and guiding quality control processes (Kannoujia et al., 2020).

Safety And Hazards

Bifendate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Eigenschaften

CAS-Nummer

1181519-47-0

Produktname

Bifendate Impurity A

Molekularformel

C18H14O8

Molekulargewicht

358.31

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.